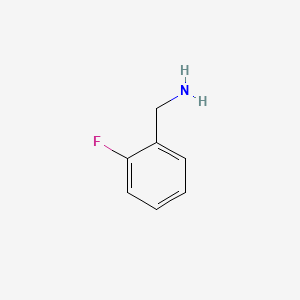

2-Fluorobenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158270. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFWYBZWRQWZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059003 | |

| Record name | Benzenemethanamine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-99-6 | |

| Record name | 2-Fluorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorobenzylamine: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzylamine is a versatile fluorinated organic compound that serves as a crucial building block in modern medicinal chemistry and drug discovery. The presence of a fluorine atom on the benzene ring imparts unique physicochemical properties that are highly desirable in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of compounds targeting neurological disorders. Detailed experimental protocols for its synthesis and its utilization in the preparation of biologically active molecules are presented, alongside workflow visualizations to aid in understanding the synthetic pathways.

Chemical Structure and Properties

This compound, with the CAS number 89-99-6, is a primary amine characterized by a benzyl group substituted with a fluorine atom at the ortho position of the phenyl ring.[1][2][3] This substitution significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon for drug design.[1]

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₇H₈FN | [1][3] |

| Molecular Weight | 125.14 g/mol | [3][4] |

| CAS Number | 89-99-6 | [1][3] |

| Appearance | Colorless to light orange/yellow liquid | [1][5] |

| Boiling Point | 73-75 °C at 13 mmHg | |

| Density | 1.095 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.517 | |

| Flash Point | 67 °C (152.6 °F) - closed cup | [4] |

| Purity | ≥ 96-98% | |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |

| Solubility | Soluble in common organic solvents. | |

| InChI Key | LRFWYBZWRQWZIM-UHFFFAOYSA-N | [6] |

| SMILES | NCc1ccccc1F | [4] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 2-fluorobenzonitrile. This transformation can be achieved using various reducing agents, with a notable example being the use of potassium borohydride (KBH₄) in the presence of a catalyst like copper(II) chloride (CuCl₂).

Detailed Experimental Protocol: Reduction of 2-Fluorobenzonitrile

This protocol outlines the laboratory-scale synthesis of this compound from 2-fluorobenzonitrile.[2]

Materials:

-

2-fluorobenzonitrile

-

Potassium borohydride (KBH₄)

-

Copper(II) chloride (CuCl₂)

-

Isopropanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated saline solution

-

Round-bottom flask (10 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Thin Layer Chromatography (TLC) plate and chamber

-

Dichloromethane (DCM) and Methanol (MeOH) for TLC mobile phase

Procedure:

-

To a 10 mL round-bottom flask, add 2-fluorobenzonitrile (0.15 g, 1 mmol), potassium borohydride (0.17 g, 3 mmol), and copper(II) chloride (0.03 g, 0.25 mmol).[2]

-

Add an 80% isopropanol solution (1.6 mL of isopropanol and 0.4 mL of water) to the flask.[2]

-

Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

-

Heat the reaction mixture to 60 °C with continuous stirring.[2]

-

Monitor the progress of the reaction by TLC using a mobile phase of DCM:MeOH (10:1). The reaction is typically complete within 8 hours.[2]

-

Once the reaction is complete, cool the mixture to room temperature (25 °C).[2]

-

Remove the solvent under reduced pressure using a rotary evaporator.[2]

-

To the residue, add ethyl acetate (5 mL) and transfer the mixture to a separatory funnel.[2]

-

Wash the organic layer sequentially with water (1 mL) and saturated saline solution (1 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, this compound.[2]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique structural and electronic properties make it a key component in the development of novel drug candidates.[1]

Synthesis of Anticonvulsant Agents: 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine

This compound has been utilized in the synthesis of purine derivatives with demonstrated anticonvulsant activity. A notable example is 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine.

A general protocol for the N-alkylation of a purine ring with a benzylamine followed by amination is described below.

General Experimental Protocol: N-Alkylation and Amination of Purines

Materials:

-

6-Chloropurine

-

This compound

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Methylamine solution

-

Standard laboratory glassware for organic synthesis

Procedure:

-

N9-Alkylation: Dissolve 6-chloropurine and a slight excess of this compound in an anhydrous solvent such as DMF. Add a suitable base (e.g., potassium carbonate) and heat the mixture with stirring. The reaction progress can be monitored by TLC. After completion, the reaction is worked up by extraction and purified by column chromatography to isolate the N9-alkylated intermediate, 6-chloro-9-(2-fluorobenzyl)-9H-purine.

-

Amination: The isolated 6-chloro-9-(2-fluorobenzyl)-9H-purine is then dissolved in a suitable solvent and treated with an excess of methylamine solution. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting material is consumed (monitored by TLC). The final product, 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, is then isolated and purified, often by crystallization or column chromatography.

Synthesis of Spirohydantoin-Based MCH-R1 Antagonists

This compound has also been employed in the synthesis and structure-activity relationship (SAR) studies of a series of substituted spirohydantoins. These compounds have been investigated as antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1), a target for the treatment of obesity.

The synthesis of spirohydantoins from ketones, amines, cyanide, and ammonium carbonate is known as the Bucherer-Bergs reaction.

General Experimental Protocol: Bucherer-Bergs Synthesis of Spirohydantoins

Materials:

-

A suitable ketone starting material

-

This compound

-

Potassium cyanide (KCN) or another cyanide source

-

Ammonium carbonate ((NH₄)₂CO₃)

-

A suitable solvent (e.g., ethanol, water)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a suitable reaction vessel, a mixture of the ketone, this compound, potassium cyanide, and ammonium carbonate is prepared in a solvent such as aqueous ethanol.

-

The reaction mixture is heated, often under reflux, for a period of several hours to days. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the spirohydantoin product often precipitates from the solution.

-

The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent to yield the desired substituted spirohydantoin.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

Safety Precautions:

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate aerosols, a respirator with an appropriate filter is recommended.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] It is recommended to store under an inert atmosphere.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.

Conclusion

This compound is a chemical intermediate of significant value to the scientific and drug development communities. Its unique properties, conferred by the ortho-fluorine substitution, make it a versatile building block for the synthesis of complex and biologically active molecules. The detailed synthetic protocols provided in this guide for both this compound itself and its derivatives offer a practical resource for researchers. As the demand for novel therapeutics continues to grow, the importance of key synthons like this compound in the drug discovery pipeline is set to increase.

References

- 1. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Fluorobenzylamine (CAS Number 89-99-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzylamine, identified by the CAS number 89-99-6, is a crucial fluorinated building block in modern organic synthesis and medicinal chemistry. The presence of a fluorine atom on the benzene ring significantly influences the molecule's electronic properties, enhancing its reactivity and making it a valuable precursor for a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the development of novel therapeutics, particularly in the realm of neurological disorders. Safety and handling information are also detailed to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to light orange or yellow liquid. Its key properties are summarized in the table below, providing a quick reference for researchers.[1][2][3][4][5]

| Property | Value |

| CAS Number | 89-99-6 |

| Molecular Formula | C₇H₈FN |

| Molecular Weight | 125.15 g/mol |

| Appearance | Colorless to light orange to yellow clear liquid |

| Purity | ≥ 96-98% (GC) |

| Density | 1.095 - 1.11 g/mL at 25 °C |

| Boiling Point | 73-75 °C at 13 mmHg |

| Refractive Index (n20/D) | 1.517 - 1.52 |

| Flash Point | 67 °C (152.6 °F) - closed cup |

| InChI Key | LRFWYBZWRQWZIM-UHFFFAOYSA-N |

| SMILES | NCc1ccccc1F |

| Storage Conditions | Store at 2-8 °C |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 2-fluorobenzonitrile. The following protocol provides a detailed procedure for this conversion.

Experimental Protocol: Reduction of 2-Fluorobenzonitrile

Materials:

-

2-Fluorobenzonitrile

-

Potassium borohydride (KBH₄)

-

Copper(II) chloride (CuCl₂)

-

Isopropanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

To a 10 mL round-bottom flask, add 2-fluorobenzonitrile (0.15 g, 1 mmol), potassium borohydride (0.17 g, 3 mmol), and copper(II) chloride (0.03 g, 0.25 mmol).

-

Add an 80% isopropanol solution (1.6 mL of isopropanol and 0.4 mL of water) to the flask.

-

Heat the reaction mixture to 60 °C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of DCM:MeOH (10:1). The reaction is typically complete within 8 hours.

-

Once the reaction is complete, cool the mixture to 25 °C.

-

Remove the solvent under reduced pressure.

-

Add ethyl acetate (5 mL) to the residue and wash sequentially with water (1 mL) and saturated saline (1 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[3]

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for its incorporation into complex molecules, enhancing their biological activity and pharmacokinetic properties.

Synthesis of Purine Derivatives for Neurological Disorders

This compound is utilized in the synthesis of purine analogs, such as 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has shown anticonvulsant activity.[3][4] The general approach involves the nucleophilic substitution of a leaving group on the purine ring by the amine group of this compound.

Experimental Protocol: Synthesis of 9-(2-fluorobenzyl)-6-(substituted)-9H-purine

This protocol provides a general method for the reaction of this compound with a 6-chloropurine derivative, a common step in the synthesis of various biologically active purines.

Materials:

-

This compound

-

A 6-chloropurine derivative (e.g., 6-chloro-9H-purine)

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A suitable solvent (e.g., ethanol, dimethylformamide (DMF))

Procedure:

-

In a round-bottom flask, dissolve the 6-chloropurine derivative (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent.

-

Add the base (1.5-2 equivalents) to the mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 9-(2-fluorobenzyl)-6-(substituted)-9H-purine.

Synthesis of Spirohydantoins

This compound also serves as a precursor in the synthesis of spirohydantoins, a class of compounds with diverse biological activities. The synthesis of these complex structures often involves multi-step reaction sequences where the 2-fluorobenzyl moiety is incorporated to modulate the pharmacological profile of the final molecule.[3][4]

Safety and Handling

This compound is a corrosive and combustible liquid that requires careful handling in a well-ventilated area, preferably a fume hood.[2][4]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[4]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eyeshields, gloves, and a dust mask (type N95 or equivalent) are recommended.[4]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a versatile and valuable reagent for researchers and scientists in the field of drug development and organic synthesis. Its unique properties, stemming from the strategic placement of a fluorine atom, make it an ideal starting material for the creation of novel compounds with significant therapeutic potential. The detailed protocols and safety information provided in this guide are intended to facilitate its effective and safe use in the laboratory, ultimately contributing to the advancement of pharmaceutical research and development.

References

molecular weight of 2-Fluorobenzylamine

An In-depth Technical Guide to 2-Fluorobenzylamine

This guide provides a comprehensive overview of this compound (2-FBA), a versatile chemical intermediate with significant applications in pharmaceutical development, organic synthesis, and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

This compound is a substituted benzylamine featuring a fluorine atom at the ortho position of the benzene ring. This substitution imparts unique physicochemical properties that make it a valuable building block in the synthesis of more complex molecules.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 125.14 g/mol | [2][3][4][5] |

| Molecular Formula | C₇H₈FN | [1][2][6] |

| CAS Number | 89-99-6 | [1][2][3][6][7] |

| Appearance | Colorless to light yellow/orange liquid | [1] |

| Density | 1.095 g/mL at 25 °C | [3][4][7] |

| Boiling Point | 73-75 °C / 13 mmHg | [1][3][4][7] |

| Refractive Index | n20/D 1.517 | [3][4][7] |

| InChI Key | LRFWYBZWRQWZIM-UHFFFAOYSA-N | [3][4][6] |

| SMILES | NCc1ccccc1F | [3][4] |

Applications in Research and Development

The presence of a fluorine atom enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making fluorinated compounds like 2-FBA highly desirable in drug discovery.[8]

-

Pharmaceutical Synthesis : this compound is a key intermediate in the synthesis of various biologically active molecules and Active Pharmaceutical Ingredients (APIs).[1][9] It has been utilized in the creation of anticonvulsants, such as 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, and in the development of antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), which are explored for treating obesity and anxiety.[4][7]

-

Agrochemicals : It serves as a building block in the development of modern herbicides and pesticides.[1]

-

Materials Science : The compound is used in synthesizing high-performance polymers and coatings, where the fluorine atom contributes to enhanced thermal stability and chemical resistance.[1][10] It is also explored for creating materials used in organic electronics like OLEDs.[10]

Caption: Logical diagram illustrating this compound as a key intermediate.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research.

Synthesis of this compound

A common method for synthesizing this compound is through the reduction of 2-fluorobenzonitrile.[7][11]

Protocol: Reduction of 2-Fluorobenzonitrile [7]

-

Reaction Setup : To a 10 mL round-bottom flask, add 2-fluorobenzonitrile (1 mmol), potassium borohydride (KBH₄, 3 mmol), and copper(II) chloride (CuCl₂, 0.25 mmol).

-

Solvent Addition : Add 2 mL of an 80% isopropanol solution (1.6 mL isopropanol and 0.4 mL water) to the flask.

-

Reaction Conditions : Heat the mixture at 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of DCM:MeOH (10:1). The reaction is typically complete within 8 hours.

-

Workup : Once the reaction is complete, cool the mixture to room temperature (25 °C). Remove the solvent under reduced pressure.

-

Extraction : Add 5 mL of ethyl acetate to the residue. Wash the organic layer sequentially with water (1 mL) and saturated brine (1 mL).

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum of an amine will show characteristic signals. The protons on the carbon adjacent to the nitrogen (-CH₂-) typically appear deshielded in the range of 2.3-3.0 ppm.[12] The amine protons (-NH₂) produce a signal between 0.5-5.0 ppm, which can be broad and its position is concentration-dependent.[12] The aromatic protons will appear further downfield. Adding D₂O will cause the -NH₂ signal to disappear, confirming its presence.[12]

-

¹³C NMR Spectroscopy : Carbons directly bonded to the electron-withdrawing nitrogen atom are deshielded and typically appear in the 10-65 ppm region of the spectrum.[12]

-

IR Spectroscopy : Primary amines like 2-FBA show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.[12]

-

Mass Spectrometry : According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12] this compound, with one nitrogen atom and a molecular weight of approximately 125, is consistent with this rule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound 96 89-99-6 [sigmaaldrich.com]

- 4. 2-フルオロベンジルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 96 89-99-6 [sigmaaldrich.com]

- 6. This compound, 96% | Fisher Scientific [fishersci.ca]

- 7. This compound | 89-99-6 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Synthesis of 2-Fluorobenzylamine from 2-Fluorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the production of 2-fluorobenzylamine, a key intermediate in pharmaceutical and agrochemical research, from 2-fluorobenzonitrile. The focus of this document is on the reduction of the nitrile functionality. Both catalytic hydrogenation and chemical hydride reduction methods are explored in detail. This guide includes summaries of quantitative data, detailed experimental protocols for key methodologies, and visual representations of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, with its structure being a common motif in a variety of biologically active compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making its efficient synthesis a topic of considerable interest. The most direct and common precursor for the synthesis of this compound is 2-fluorobenzonitrile. The conversion of the nitrile group to a primary amine is a fundamental transformation in organic chemistry, and several methods have been developed to achieve this with high efficiency and selectivity.

This guide will delve into the core methodologies for this transformation, providing researchers with the necessary information to select and perform the most suitable synthesis for their specific needs. The primary methods covered are:

-

Catalytic Hydrogenation: Utilizing heterogeneous catalysts such as Raney® Nickel and Rhodium on Alumina under a hydrogen atmosphere.

-

Chemical Hydride Reduction: Employing powerful reducing agents like Lithium Aluminum Hydride (LAH) and Sodium Borohydride.

Synthetic Pathways and Methodologies

The reduction of 2-fluorobenzonitrile to this compound can be achieved through several distinct pathways. The choice of method often depends on factors such as available equipment, desired scale, and tolerance of other functional groups in the molecule.

Figure 1: Overview of synthetic pathways for the reduction of 2-fluorobenzonitrile.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles due to its high efficiency, scalability, and the generation of minimal waste. The reaction involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbon-nitrogen triple bond.

Raney® Nickel is a versatile and cost-effective catalyst for the hydrogenation of nitriles.[1] It is typically used as a slurry in a suitable solvent. The reaction is carried out under a hydrogen atmosphere, often at elevated pressure and temperature to achieve a reasonable reaction rate.

Rhodium on alumina is another effective catalyst for nitrile reduction.[2] It can offer high activity and selectivity, sometimes under milder conditions than those required for Raney® Nickel.

Chemical Hydride Reduction

Chemical hydride reduction offers an alternative to catalytic hydrogenation, particularly for smaller-scale syntheses where high-pressure hydrogenation equipment may not be readily available.

Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing a wide variety of functional groups, including nitriles.[3] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).

Sodium borohydride (NaBH₄) is a milder and safer reducing agent than LAH.[4] While it does not typically reduce nitriles on its own, its reactivity can be enhanced by the addition of a transition metal salt, such as cobalt(II) chloride.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods.

Table 1: Comparison of Catalytic Hydrogenation Methods

| Catalyst | Hydrogen Pressure | Temperature | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |

| Raney® Nickel | 10-50 bar | 50-100 °C | Methanol/Ammonia | 4-12 h | 85-95 | >98 | [5] |

| 5% Rh/Al₂O₃ | 10-40 bar | 25-80 °C | Ethanol | 2-8 h | 95.2 | 99.1 | [5] |

Table 2: Comparison of Chemical Hydride Reduction Methods

| Reagent | Co-reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| LiAlH₄ | - | Diethyl Ether / THF | Reflux | 4-12 h | High | [3][6] |

| NaBH₄ | CoCl₂ | Methanol | Room Temp. | 1-3 h | Good to Excellent | [4] |

Experimental Protocols

General Experimental Workflow

The general workflow for the synthesis of this compound from 2-fluorobenzonitrile is depicted below.

Figure 2: General experimental workflow for the synthesis.

Protocol 1: Catalytic Hydrogenation using Rhodium on Alumina

This protocol is based on the data presented in patent EP1114809A1.[5]

Materials:

-

2-Fluorobenzonitrile

-

5% Rhodium on Alumina (Rh/Al₂O₃)

-

Ethanol

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

To a high-pressure autoclave, add 2-fluorobenzonitrile (1.0 eq) and ethanol as the solvent.

-

Carefully add 5% Rhodium on Alumina catalyst (typically 1-5 mol% relative to the substrate).

-

Seal the autoclave and purge with nitrogen gas several times to remove any air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for the required time (e.g., 4 hours), monitoring the hydrogen uptake.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Purge the autoclave with nitrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure to yield the final product with a purity of 99.1% and a yield of 95.2%.[5]

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LAH)

This protocol is a general procedure for the LAH reduction of nitriles.[3][6]

Materials:

-

2-Fluorobenzonitrile

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LAH (1.0-1.5 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Dissolve 2-fluorobenzonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4-12 hours, or until the reaction is complete as monitored by TLC or GC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of water (x mL, where x is the mass of LAH in grams), followed by the dropwise addition of 15% aqueous sodium hydroxide (x mL), and finally by the dropwise addition of water (3x mL).

-

Stir the resulting granular precipitate at room temperature for 30 minutes.

-

Filter the precipitate and wash it thoroughly with diethyl ether or THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation under reduced pressure.

Signaling Pathways and Logical Relationships

The reduction of a nitrile to a primary amine via catalytic hydrogenation involves a series of surface-mediated steps.

Figure 3: Simplified signaling pathway for catalytic hydrogenation of a nitrile.

Conclusion

The synthesis of this compound from 2-fluorobenzonitrile is a well-established transformation with several reliable methods available to researchers. Catalytic hydrogenation using Rhodium on Alumina offers high yields and purity, making it an attractive option for larger-scale synthesis.[5] For smaller-scale applications or where high-pressure equipment is not available, chemical reduction with reagents like Lithium Aluminum Hydride provides a robust alternative. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, available resources, and safety considerations. This guide provides the foundational knowledge and detailed protocols to enable scientists and drug development professionals to successfully synthesize this important building block.

References

- 1. Raney nickel - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 5. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 6. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzylamine has emerged as a critical and versatile building block in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural features, namely the presence of a fluorine atom on the benzene ring, impart advantageous properties to target molecules, including enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. This in-depth technical guide explores the primary applications of this compound, providing a comprehensive overview of its use in the synthesis of anticonvulsant agents, melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, and herbicidal compounds. Detailed experimental protocols for key synthetic transformations, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows are presented to facilitate its application in contemporary research and development.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry to modulate their physicochemical and biological properties. This compound, with its reactive amino group and fluorinated aromatic ring, serves as an invaluable synthon for introducing the 2-fluorobenzyl moiety into a diverse range of molecular scaffolds. This guide will delve into the practical applications of this compound, highlighting its role in the synthesis of compounds with significant therapeutic and agricultural potential.

Pharmaceutical Applications

This compound is a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its ability to participate in diverse chemical reactions makes it a valuable component in the creation of novel drug candidates.[2]

Synthesis of Anticonvulsant Agents: 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine

This compound is a crucial starting material in the synthesis of the anticonvulsant drug, 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine.[2] The synthesis involves the alkylation of a purine derivative with this compound.

A mixture of 6-chloro-9H-purine (1.54 g, 10 mmol) and this compound (1.25 g, 10 mmol) in n-butanol (50 mL) containing triethylamine (1.5 mL, 11 mmol) is heated at reflux for 4 hours. The solvent is then removed under reduced pressure. The residue is subsequently treated with a solution of methylamine in ethanol (33%, 25 mL) in a sealed tube and heated at 100°C for 16 hours. After cooling, the solvent is evaporated, and the resulting solid is purified by chromatography to yield 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine.

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | 6-chloro-9H-purine, this compound | Triethylamine, Methylamine in Ethanol | n-Butanol, Ethanol | 4 h (alkylation), 16 h (amination) | Reflux, 100°C | Not explicitly found |

Synthesis of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Substituted Spirohydantoins

This compound is utilized in the synthesis of substituted spirohydantoins, which act as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1).[3] These compounds are of interest for the treatment of obesity and other metabolic disorders. The synthesis involves the reaction of this compound with a spirohydantoin core structure.

dot

Caption: MCH-R1 Signaling Pathway and Antagonist Action.

A detailed experimental protocol for a specific spirohydantoin was not fully available in the searched literature. However, a general approach involves the multi-step synthesis of a spirohydantoin core followed by N-alkylation with 2-fluorobenzyl bromide (prepared from this compound).

| Compound Class | General Synthetic Strategy | Key Reagents |

| Spirohydantoin MCH-R1 Antagonists | Multi-step synthesis of a spiro-cyclic core, followed by N-alkylation. | 2-Fluorobenzyl bromide, spiro-cyclic precursor, base. |

Agrochemical Applications

This compound and its derivatives also find application in the agrochemical industry, particularly in the synthesis of herbicides. The presence of the fluorobenzyl group can enhance the efficacy and selectivity of the herbicidal compounds.

Synthesis of Herbicidal Pyrazole Derivatives

While a specific protocol using this compound was not detailed, the synthesis of analogous fluorinated pyrazole herbicides provides a representative workflow. These syntheses often involve the reaction of a pyrazole intermediate with a fluorinated benzyl halide.

dot

Caption: General workflow for herbicide synthesis and screening.

| Herbicide Class | General Synthetic Approach | Key Intermediates |

| Pyrazole Derivatives | N-alkylation of a pyrazole core. | 2-Fluorobenzyl halide, substituted pyrazole. |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis with significant applications in the development of pharmaceuticals and agrochemicals. Its utility in constructing complex molecules with enhanced biological activity has been demonstrated in the synthesis of anticonvulsants and MCH-R1 antagonists. The synthetic protocols and workflows presented in this guide, along with the summarized data, provide a solid foundation for researchers and scientists to leverage the unique properties of this compound in their own synthetic endeavors. Further exploration of its reactivity and application in novel synthetic methodologies will undoubtedly continue to expand its importance in the field of organic chemistry.

References

A Comprehensive Technical Review of 2-Fluorobenzylamine

Abstract: This technical guide provides a comprehensive literature review of 2-Fluorobenzylamine (CAS No: 89-99-6), a pivotal fluorinated building block in modern organic and medicinal chemistry. This document details its physicochemical properties, spectroscopic profile, and established synthetic methodologies. Emphasis is placed on its critical role as a versatile intermediate in the development of pharmaceuticals, particularly for neurological disorders, as well as its applications in the synthesis of agrochemicals and advanced materials. The guide includes detailed experimental protocols, quantitative data summarized in tabular format, and graphical workflows to illustrate key synthetic and developmental processes, serving as an in-depth resource for researchers, chemists, and professionals in drug discovery.

Introduction

This compound is a substituted aromatic amine that has garnered significant attention as a valuable intermediate in various fields of chemical synthesis. The incorporation of a fluorine atom onto the benzene ring at the ortho-position profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a highly desirable precursor for creating complex, biologically active molecules.[1]

In pharmaceutical development, fluorine substitution is a well-established strategy to enhance the pharmacological profile of drug candidates, including improving binding affinity to target proteins and increasing bioavailability.[2] this compound serves as a key starting material for a range of therapeutics, most notably in the development of anticonvulsants and antagonists for neurological receptors.[3][4] Beyond pharmaceuticals, its utility extends to the synthesis of fine chemicals, modern agrochemicals, and the development of specialized polymers and coatings.[1][5] This review consolidates the available technical data, synthetic protocols, and applications of this compound to serve as a detailed guide for scientific professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the tables below. This data is critical for its handling, reaction planning, and analytical identification.

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 89-99-6 | |

| Molecular Formula | C₇H₈FN | [6] |

| Molecular Weight | 125.14 g/mol | |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 73-75 °C at 13 mmHg | |

| Density | 1.095 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.517 | |

| Flash Point | 67 °C (152.6 °F) - closed cup |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Characteristic Peaks / Shifts | References |

| ¹H NMR (in CDCl₃) | δ ≈ 7.44 - 6.88 ppm (m, 4H, Ar-H)δ ≈ 3.88 ppm (s, 2H, CH₂)δ ≈ 1.51 ppm (s, 2H, NH₂) | [3] |

| ¹³C NMR | δ ≈ 162-159 (d, C-F)δ ≈ 131-124 (m, Ar-C)δ ≈ 115 (d, Ar-C)δ ≈ 40-45 (CH₂) | [4] |

| IR Spectroscopy | ~3400-3250 cm⁻¹ (N-H stretch, primary amine)~3100-3000 cm⁻¹ (Ar C-H stretch)~1250-1200 cm⁻¹ (C-F stretch) | [7][8] |

| Mass Spectrometry (EI) | m/z 125 (M⁺, molecular ion)m/z 109 ([M-NH₂]⁺)m/z 96 ([M-NH₂-F+H]⁺) | [9][10] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of 2-fluorobenzonitrile. This method provides good yields and utilizes readily available reagents.

Experimental Protocol 1: Reduction of 2-Fluorobenzonitrile

This protocol details a standard method for the nitrile reduction using potassium borohydride (KBH₄) and copper(II) chloride (CuCl₂).[11]

Reagents and Materials:

-

2-Fluorobenzonitrile

-

Potassium borohydride (KBH₄)

-

Copper(II) chloride (CuCl₂)

-

Isopropanol (80% aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask, condenser, magnetic stirrer, and standard laboratory glassware

Procedure:

-

To a 10 mL round-bottom flask, add 2-fluorobenzonitrile (0.15 g, 1 mmol), KBH₄ (0.17 g, 3 mmol), and CuCl₂ (0.03 g, 0.25 mmol).

-

Add 2.0 mL of an 80% isopropanol solution (1.6 mL of isopropanol and 0.4 mL of water) to the flask.

-

Heat the reaction mixture to 60 °C with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of DCM:MeOH (10:1). The reaction is typically complete within 8 hours.

-

Upon completion, cool the mixture to room temperature (25 °C).

-

Remove the solvent under reduced pressure.

-

Add ethyl acetate (5 mL) to the residue and wash sequentially with water (1 mL) and saturated brine (1 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, this compound.[11]

Applications in Synthesis and Drug Development

This compound is a cornerstone intermediate for synthesizing a variety of high-value molecules, particularly in the pharmaceutical industry.

Synthesis of Anticonvulsants

A notable application is in the synthesis of purine-based anticonvulsants. This compound was used to synthesize 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, a compound demonstrating significant anticonvulsant activity. The synthesis typically involves the alkylation of a purine derivative with this compound.

Experimental Protocol 2: Representative Synthesis of a 9-Benzylpurine Derivative

This protocol outlines a general, representative procedure for the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, based on common purine alkylation and substitution methodologies.

Reagents and Materials:

-

6-Chloro-9H-purine

-

This compound

-

Potassium carbonate (K₂CO₃) or similar base

-

N,N-Dimethylformamide (DMF)

-

Aqueous methylamine solution (e.g., 40%)

-

Ethanol

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Step A: Alkylation. Dissolve 6-chloro-9H-purine (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF. Add this compound (1.1 eq) and stir the mixture at room temperature until TLC analysis indicates the consumption of the starting purine.

-

Pour the reaction mixture into ice water to precipitate the product, 6-chloro-9-(2-fluorobenzyl)-9H-purine. Filter, wash with water, and dry.

-

Step B: Amination. Suspend the product from Step A in ethanol. Add an excess of aqueous methylamine solution (e.g., 5 eq).

-

Heat the mixture at reflux in a sealed tube or under a condenser until the reaction is complete (monitored by TLC).

-

Cool the reaction and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine.

Synthesis of MCH-R1 Antagonists

This compound has also been employed in the synthesis and structure-activity relationship (SAR) studies of spirohydantoin derivatives. These compounds act as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1), a target for the treatment of obesity and anxiety.[1][12] The benzylamine moiety is incorporated into the hydantoin scaffold to explore its impact on binding affinity and functional activity.

General Drug Discovery Workflow

The role of this compound as a building block fits into a larger, logical workflow in drug discovery. It is used to generate a library of diverse compounds which are then screened for biological activity, leading to the identification and optimization of new drug candidates.

Biological Activity of Derivatives

The primary biological significance of this compound lies in the activity of the compounds derived from it.

| Derivative Class | Target / Activity | Therapeutic Area | References |

| 9-Benzyl-6-(methylamino)-purines | Anticonvulsant Activity | Neurology (Epilepsy) | [3] |

| Substituted Spirohydantoins | Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonist | Metabolic Disorders (Obesity), Neurology (Anxiety) | [1][12] |

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling.

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.

-

Precautionary Statements: P280 (wear protective equipment), P303+P361+P353 (skin contact procedure), P305+P351+P338 (eye contact procedure).

-

Personal Protective Equipment (PPE): Eyeshields, chemical-resistant gloves, and appropriate respiratory protection are recommended.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its unique properties, conferred by the ortho-fluorine substituent, make it an essential building block for the synthesis of complex molecules with enhanced biological activity. The established synthetic routes are efficient, and its utility in producing compounds for significant therapeutic targets, such as epilepsy and metabolic disorders, underscores its importance. This guide provides a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their research and development endeavors.

References

- 1. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(89-99-6) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H8FN | CID 66649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectrabase.com [spectrabase.com]

- 12. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). | Sigma-Aldrich [sigmaaldrich.com]

Theoretical Conformational Analysis of 2-Fluorobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical conformational landscape of 2-Fluorobenzylamine. The presence of a flexible aminomethyl side chain and the influence of the ortho-fluoro substituent give rise to a complex potential energy surface with multiple stable conformers. Understanding the geometry, relative stability, and interconversion pathways of these conformers is crucial for applications in medicinal chemistry and materials science, where molecular shape and electrostatic interactions dictate biological activity and physical properties.

Conformational Landscape

Computational studies, primarily utilizing Density Functional Theory (DFT) and Møller-Plesset perturbation theory, have identified four stable conformers of this compound on its potential energy surface.[1] These conformers arise from the rotation around two key dihedral angles:

-

τ₁ (C₂-C₁-Cα-N): Defines the orientation of the aminomethyl group relative to the phenyl ring.

-

τ₂ (C₁-Cα-N-H): Describes the rotation of the amino group itself.

Of the four predicted conformers, two have been experimentally observed and characterized using rotational spectroscopy.[1]

Conformer I (Global Minimum): This is the most stable conformer, and its geometry is stabilized by an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the ortho-fluorine atom (N-H···F).[1] In this conformation, the aminomethyl side chain is nearly perpendicular to the plane of the phenyl ring.[1]

Conformer II: This conformer is higher in energy by approximately 5 kJ mol⁻¹ compared to Conformer I.[1] In this arrangement, the amino group is oriented towards the ortho-hydrogen atom of the aromatic ring.[1] A notable feature of Conformer II is the presence of a tunneling motion between two equivalent positions of the amino group, which leads to a splitting of the rotational transitions observed in its microwave spectrum.[1] The energy barrier for this tunneling motion has been estimated to be approximately 8.0 kJ mol⁻¹.[1]

Quantitative Conformational Data

The following tables summarize the key quantitative data obtained from theoretical calculations for the two experimentally observed conformers of this compound.

| Conformer | Description | Relative Energy (kJ mol⁻¹) | Key Stabilizing Interaction |

| I | Global minimum; aminomethyl group nearly perpendicular to the phenyl ring. | 0.0 | Intramolecular N-H···F |

| II | Higher energy conformer; amino group oriented towards the ortho-hydrogen atom. | ≈ 5 | - |

Table 1: Relative Energies and Stabilizing Interactions of the Observed Conformers of this compound.

| Parameter | Conformer I (Predicted) | Conformer II (Predicted) |

| Energy Barrier for Tunneling (kJ mol⁻¹) | N/A | ≈ 8.0 |

Table 2: Tunneling Barrier for Conformer II of this compound.

Experimental and Computational Protocols

Computational Methodology

The theoretical conformational analysis of this compound was primarily conducted using ab initio and Density Functional Theory (DFT) calculations.

-

Geometry Optimization and Potential Energy Surface Scan: The complete potential energy surface was calculated at the B3LYP/6-311++G** level of theory.[1] This involved systematically varying the dihedral angles τ₁ and τ₂ to map out the energy landscape and identify all stable conformers and transition states.

-

Refined Energy Calculations: The geometries of the stable conformers identified at the B3LYP level were then re-optimized and their energies were calculated at a higher level of theory, MP2/6-311++G**, to provide more accurate relative energy differences.[1][2]

-

Software: While not explicitly stated in the primary reference, these types of calculations are typically performed using computational chemistry software packages such as Gaussian.

Experimental Methodology

The computational findings were validated through experimental studies using rotational spectroscopy.

-

Technique: Rotational spectroscopy in a free-jet expansion was employed to determine the rotational constants and observe the rotational transitions of the different conformers of this compound.[1]

-

Procedure: The sample was introduced into a high-vacuum chamber through a supersonic jet, which cools the molecules to very low rotational and vibrational temperatures. This simplifies the resulting spectrum by reducing the number of populated rotational states. The cooled molecules were then subjected to microwave radiation, and the absorption frequencies corresponding to rotational transitions were measured with high precision. The presence of distinct sets of rotational constants confirmed the existence of two different conformers in the gas phase.[1]

Visualization of Conformational Pathways

The following diagrams illustrate the key concepts in the conformational analysis of this compound.

A simplified potential energy surface diagram of this compound.

Workflow for the theoretical conformational analysis of this compound.

References

An In-depth Technical Guide to the Safe Handling of 2-Fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2-Fluorobenzylamine, a key reagent in various synthetic applications, including the development of anticonvulsant agents.[1][2] Adherence to strict safety protocols is crucial when working with this corrosive compound to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is essential for designing appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₇H₈FN | [1][3] |

| Molecular Weight | 125.14 g/mol | [1][3] |

| CAS Number | 89-99-6 | [1][4] |

| EC Number | 201-957-9 | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Boiling Point | 73-75 °C at 13 mmHg | [1][2] |

| Density | 1.095 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.517 | [1] |

| Flash Point | 67 °C (152.6 °F) - closed cup | [5][6] |

| Purity | >98.0% (GC)(T) |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion | Sub-category 1C | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |

| Combustible Liquid | Category 4 | H227: Combustible liquid. |

Signal Word: Danger[6]

Hazard Pictograms:

-

GHS05: Corrosion[6]

Section 3: Experimental Protocols

Detailed experimental protocols for the toxicological studies that form the basis of the hazard classifications are not publicly available in the provided Safety Data Sheets. These studies are typically conducted by the manufacturer and are considered proprietary information. The classification as corrosive (Category 1C) indicates that in studies, the substance caused skin corrosion with responses occurring after exposures between 1 hour and 4 hours, with observations lasting up to 14 days. Similarly, the classification for serious eye damage is based on results showing irreversible effects on the eye.

A general synthetic protocol for the reduction of 2-fluorobenzonitrile to this compound using potassium borohydride (KBH₄) and copper(II) chloride (CuCl₂) has been described.[2] This procedure involves reacting the starting material with the reducing agents in an 80% isopropanol solution at 60 °C for up to 8 hours.[2] Post-reaction, the product is worked up using ethyl acetate and purified.[2] Researchers should consult relevant literature for detailed and validated synthetic procedures and conduct a thorough risk assessment before undertaking any new experimental work.

Section 4: Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize the risks associated with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5][7]

-

Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5][8]

-

Use explosion-proof equipment and take precautionary measures against static discharge.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][8]

-

Respiratory Protection: If workplace conditions warrant, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor, mist, or gas.[5]

-

Keep away from heat, sparks, and open flames.[5]

-

Wash hands thoroughly after handling.[5]

-

Empty containers may retain product residue and can be dangerous.[5]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]

-

Store away from incompatible substances such as strong acids, strong oxidizing agents, and acid chlorides.[8][9]

-

Keep under an inert gas.

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

| Emergency Situation | First-Aid Measures |

| In case of eye contact | Immediately rinse with plenty of water for at least 15-30 minutes, also under the eyelids.[5][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| In case of skin contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Get immediate medical aid.[5] Wash clothing before reuse.[5] |

| If inhaled | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen.[5] Do NOT use mouth-to-mouth resuscitation.[5] Seek immediate medical attention.[5] |

| If swallowed | Do NOT induce vomiting.[5] Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.[5] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, chemical foam, or alcohol-resistant foam.[5][9]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride may be generated by thermal decomposition.[5][8] The liquid is combustible and containers may explode when heated.[5][8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Accidental Release Measures:

-

Evacuate personnel to a safe area.[8]

-

Wear appropriate personal protective equipment.[5]

-

Remove all sources of ignition.[5]

-

Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[5][9]

-

Provide ventilation.[5]

-

Prevent the product from entering drains.

Section 6: Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of it with household waste.

Section 7: Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to final disposal.

Caption: Logical workflow for handling this compound.

References

- 1. 邻氟苄胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 89-99-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound 96 89-99-6 [sigmaaldrich.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound(89-99-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

The Pivotal Role of 2-Fluorobenzylamine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 17, 2025 – 2-Fluorobenzylamine has emerged as a cornerstone scaffold in medicinal chemistry, providing a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique electronic properties, conferred by the fluorine substituent, enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This technical guide offers an in-depth exploration of the applications of this compound in the development of novel therapeutics, targeting a range of diseases from neurological disorders to infectious diseases and cancer. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthetic utility, structure-activity relationships, and impact on pharmacology.

Anticonvulsant Agents: The Case of 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine

This compound is a key intermediate in the synthesis of potent anticonvulsant agents. A notable example is 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has demonstrated significant efficacy in preclinical models of epilepsy.

Quantitative Data: Anticonvulsant Activity

| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference Compound | Reference ED₅₀ (mg/kg) |

| 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | Rat (MES) | Oral | 2.5 ± 0.4 | Phenytoin | 20 ± 3 |

| 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | Rat (MES) | Intraperitoneal | 1.7 ± 0.4 | Phenytoin | 10 ± 2 |

| 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | Mouse (MES) | Oral | 14 ± 2 | Phenytoin | 22 ± 3 |

MES: Maximal Electroshock-induced Seizure

Experimental Protocols

Synthesis of 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine:

-

Step 1: Synthesis of 4-chloro-5-nitro-6-(2-fluorobenzylamino)pyrimidine. To a solution of 4,6-dichloro-5-nitropyrimidine in a suitable solvent, add this compound and a non-nucleophilic base. Stir the reaction mixture at room temperature until completion. Isolate the product by filtration and purify by recrystallization.

-

Step 2: Reduction of the nitro group. The product from Step 1 is dissolved in a suitable solvent and subjected to reduction. This can be achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with a chemical reducing agent (e.g., SnCl₂).

-

Step 3: Cyclization to form the purine ring. The resulting amino-pyrimidine is reacted with a source of one carbon, such as triethyl orthoformate, in the presence of an acid catalyst to form the purine ring system.

-

Step 4: Introduction of the methylamino group. The 6-chloro-9-(2-fluorobenzyl)purine intermediate is reacted with methylamine in a suitable solvent to yield the final product. Purify the compound using column chromatography.

Anticonvulsant Activity Screening (Maximal Electroshock-induced Seizure Model):

-

Animal Model: Male Sprague-Dawley rats or CD-1 mice are used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A vehicle control group and a positive control group (phenytoin) are included.

-

Induction of Seizures: At a predetermined time after compound administration, seizures are induced by delivering an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes.

-

Endpoint Measurement: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.

-

Data Analysis: The dose-response relationship is determined, and the ED₅₀ (the dose required to protect 50% of the animals from the tonic hindlimb extension) is calculated using probit analysis.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists for Obesity and Anxiety

This compound is a common structural motif in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a G protein-coupled receptor implicated in the regulation of appetite and mood. Antagonism of MCH-R1 is a promising strategy for the treatment of obesity and anxiety-related disorders.

Signaling Pathway of MCH-R1

Quantitative Data: MCH-R1 Antagonist Activity

| Compound Class | In Vitro Assay | IC₅₀ (nM) |

| Spirohydantoin Derivatives | MCH-R1 Binding Assay | 10 - 50 |

| Spirohydantoin Derivatives | Functional Assay (Ca²⁺) | 20 - 100 |

Experimental Protocols

Synthesis of Spirohydantoin MCH-R1 Antagonists:

-

Step 1: Formation of the hydantoin core. A substituted ketone is reacted with potassium cyanide and ammonium carbonate in a Bucherer-Bergs reaction to form the spirohydantoin core.

-

Step 2: N-Alkylation. The hydantoin nitrogen is alkylated with a suitable electrophile containing a leaving group (e.g., a bromide or tosylate) to introduce a side chain.

-

Step 3: Introduction of the 2-fluorobenzyl moiety. The other nitrogen of the hydantoin is reacted with 2-fluorobenzyl bromide or a similar electrophile in the presence of a base to yield the final spirohydantoin antagonist. Purification is typically performed by column chromatography.

In Vitro Evaluation of MCH-R1 Antagonists (Calcium Mobilization Assay):

-

Cell Culture: HEK293 cells stably expressing the human MCH-R1 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Incubation: The test compounds (this compound derivatives) are added to the wells at various concentrations and incubated for 30 minutes.

-

Agonist Stimulation: A fixed concentration of melanin-concentrating hormone (MCH) is added to the wells to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium levels are measured by monitoring the fluorescence intensity using a plate reader.

-

Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitors

This compound has been incorporated into potent and selective inhibitors of G protein-coupled receptor kinase 2 (GRK2), a key regulator of GPCR signaling. Overactivity of GRK2 is implicated in heart failure, making it an attractive therapeutic target.

Quantitative Data: GRK2 Inhibition

| Compound Scaffold | GRK2 IC₅₀ (nM) | PKA IC₅₀ (µM) | ROCK1 IC₅₀ (µM) |

| Indazole-based with 2-fluorobenzylamide moiety | 130 | >100 | >100 |

Experimental Protocols

Synthesis of Indazole-based GRK2 Inhibitors:

-

Step 1: Amide coupling. 5-Aminoindazole is coupled with a protected carboxylic acid derivative using standard peptide coupling reagents (e.g., HATU, HOBt, and DIPEA).

-

Step 2: Deprotection. The protecting group on the carboxylic acid is removed under appropriate conditions.

-

Step 3: Second amide coupling. The deprotected intermediate is then coupled with this compound using similar peptide coupling conditions to yield the final GRK2 inhibitor. The product is purified by preparative HPLC.

GRK2 Inhibition Assay (Kinase Activity Assay):

-

Assay Components: The assay is performed in a buffer containing purified recombinant GRK2 enzyme, a fluorescently labeled peptide substrate, and ATP.

-

Compound Addition: The this compound-containing inhibitors are added to the assay plate at various concentrations.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Reaction Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).

-

Data Analysis: The IC₅₀ values are determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Agents

Derivatives of this compound have demonstrated promising activity against a range of bacterial pathogens. The incorporation of this moiety into various heterocyclic scaffolds, such as quinazolines, has led to the discovery of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Quinazoline-based derivative | Staphylococcus aureus | 2.5 - 5.0 |

| Quinazoline-based derivative | Klebsiella pneumoniae | 2.5 |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Synthesis of Quinazoline-based Antimicrobial Agents:

-

Step 1: Synthesis of the quinazolinone core. Anthranilic acid is reacted with an appropriate orthoester or acid chloride to form the initial quinazolinone ring.

-

Step 2: Functionalization of the quinazolinone. The quinazolinone core is functionalized, for example, by chlorination at the 4-position using phosphoryl chloride.

-